molecular formula C15H23N3O2 B7986784 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Katalognummer: B7986784
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: QZZKFNUSURLXKY-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral piperidine derivative featuring a benzyl carbamate group at the 3-position of the piperidine ring and a 2-amino-ethyl substituent at the 1-position (R-configuration). The benzyl ester moiety enhances lipophilicity, which may improve membrane permeability, while the amino-ethyl group introduces a basic site capable of hydrogen bonding or ionic interactions .

Synthetically, such compounds are often prepared via reductive amination or nucleophilic substitution reactions. For example, describes reductive amination between ester derivatives and piperidine analogs to form structurally related intermediates .

Eigenschaften

IUPAC Name

benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(11-18)17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZKFNUSURLXKY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a notable organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, an amino group, and a carbamic acid moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C15H23N3O2C_{15}H_{23}N_{3}O_{2} with a molecular weight of 277.362 g/mol. The structure includes:

  • A piperidine ring , which is known for its role in various pharmacological activities.
  • An amino group , contributing to its interaction with biological targets.
  • A benzyl ester functionality, which may enhance lipophilicity and cellular uptake.

Table of Structural Features

FeatureDescription
Molecular FormulaC15H23N3O2C_{15}H_{23}N_{3}O_{2}
Molecular Weight277.362 g/mol
Functional GroupsPiperidine, Amino, Carbamate

Pharmacological Implications

Compounds with similar structures have shown significant pharmacological effects, particularly in areas such as:

  • Cancer Therapy : Some piperidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cells. For instance, a study indicated that certain piperidine derivatives exhibited better cytotoxicity than established chemotherapeutics like bleomycin .
  • Neurodegenerative Diseases : There is evidence suggesting that piperidine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating Alzheimer's disease. These compounds also exhibit antioxidant properties which are beneficial in neuroprotection .

Case Studies

  • Anticancer Activity : A recent study evaluated a series of piperidine derivatives, including those structurally similar to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester. Results showed enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating promising applications in oncology .
  • Cholinesterase Inhibition : Research has highlighted the dual inhibition of AChE and BuChE by certain piperidine derivatives. This dual action is crucial for developing treatments for Alzheimer's disease, as it may improve cognitive function by enhancing cholinergic signaling .

Interaction Studies

Interaction studies involving [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester could focus on:

  • Binding affinity to muscarinic acetylcholine receptors (M3R), which are implicated in cancer cell proliferation and metastasis.
  • Neuroprotective effects through modulation of cholinergic pathways.

Synthesis Methods

The synthesis of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can be achieved through several organic reactions involving:

  • Three-component reactions that form piperidine derivatives.
  • Enamine reactions leading to the generation of complex structures with enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

(a) [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

  • Structural Difference: Replacement of the amino group (-NH₂) with a hydroxyl (-OH).
  • Impact: Reduced basicity due to the absence of a primary amine. Lower reactivity in nucleophilic reactions compared to the amino-ethyl variant .

(b) [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester

  • Structural Difference: Substitution of the amino-ethyl group with a chloro-acetyl moiety.
  • Impact :
    • Introduction of an electrophilic chloro-acetyl group, enabling cross-coupling or alkylation reactions.
    • Increased steric hindrance and electronic withdrawal effects, which may reduce metabolic stability .

(c) [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

  • Structural Difference : Ethyl carbamate group instead of benzyl ester.
  • Altered pharmacokinetics due to differences in ester vs. carbamate hydrolysis rates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound C₁₅H₂₁N₃O₂ 275.35 Basic (pKa ~9–10), moderate solubility in polar aprotic solvents
Hydroxy-ethyl analog C₁₅H₂₀N₂O₃ 276.34 Higher solubility in water due to -OH; lower logP
Chloro-acetyl analog C₁₆H₂₀ClN₃O₂ 321.80 Lipophilic (logP >2), reactive toward nucleophiles
Ethyl carbamate analog C₁₃H₂₃N₃O₂ 253.35 Faster hydrolysis rate compared to benzyl esters

Stability and Reactivity

  • The amino-ethyl group in the target compound may confer susceptibility to oxidative deamination, unlike the chloro-acetyl analog, which is prone to nucleophilic substitution.
  • Benzyl esters generally exhibit slower hydrolysis than ethyl carbamates, enhancing in vivo stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.